molecular formula C8H10O2 B6232140 3-cyclopentylprop-2-ynoic acid CAS No. 6053-88-9

3-cyclopentylprop-2-ynoic acid

Cat. No.: B6232140
CAS No.: 6053-88-9
M. Wt: 138.2
InChI Key:
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Description

3-cyclopentylprop-2-ynoic acid is an organic compound with the molecular formula C8H10O2 It is characterized by a cyclopentyl group attached to a propynoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyclopentylprop-2-ynoic acid typically involves the reaction of cyclopentylacetylene with carbon dioxide under specific conditions. One common method includes the use of a palladium-catalyzed coupling reaction, where cyclopentylacetylene is reacted with carbon dioxide in the presence of a palladium catalyst and a base. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

3-cyclopentylprop-2-ynoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-cyclopentylprop-2-ynoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-cyclopentylprop-2-ynoic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit enzymes involved in metabolic pathways, thereby affecting the growth and proliferation of cells. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • Cyclopentylacetic acid
  • Cyclopentylpropanoic acid
  • Cyclopentylmethanol

Comparison

3-cyclopentylprop-2-ynoic acid is unique due to the presence of the alkyne group, which imparts distinct reactivity compared to similar compounds. While cyclopentylacetic acid and cyclopentylpropanoic acid have similar cyclopentyl groups, they lack the alkyne functionality, making them less reactive in certain chemical transformations. Cyclopentylmethanol, on the other hand, has an alcohol group, which leads to different chemical behavior and applications .

Properties

CAS No.

6053-88-9

Molecular Formula

C8H10O2

Molecular Weight

138.2

Purity

95

Origin of Product

United States

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